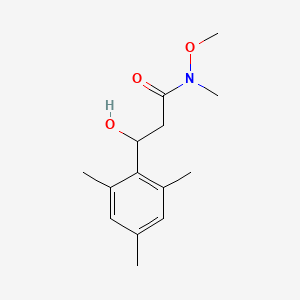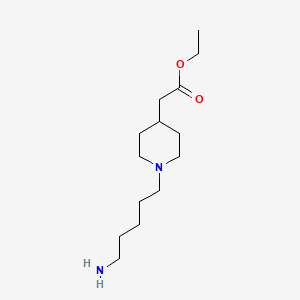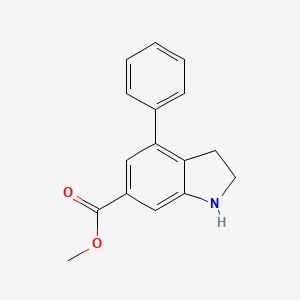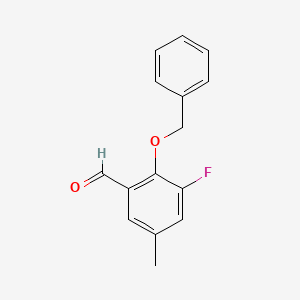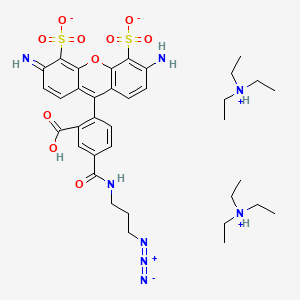
1679326-36-3 (With azidohexyl group)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the CAS number 1679326-36-3, commonly known as AF 488 azide, is a fluorescent dye. This compound is characterized by its azidohexyl group, which makes it particularly useful in various scientific applications. AF 488 azide is a hydrophilic dye that is pH-insensitive over a broad range (from 4 to 10) and exhibits maximum absorption at 495 nm and maximum emission at 519 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AF 488 azide is synthesized through a series of chemical reactions that introduce the azidohexyl group into the dye molecule. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor molecule that can be modified to introduce the azidohexyl group.
Azidation: The precursor molecule undergoes azidation, where an azide group is introduced. This step often involves the use of sodium azide (NaN₃) under specific reaction conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the final AF 488 azide compound with high purity
Industrial Production Methods
In an industrial setting, the production of AF 488 azide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor molecule are subjected to azidation reactions in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity
Analyse Chemischer Reaktionen
Types of Reactions
AF 488 azide undergoes several types of chemical reactions, including:
Click Chemistry: This compound is widely used in click chemistry reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC). .
Substitution Reactions: The azido group in AF 488 azide can participate in substitution reactions, where it is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Copper (I) Catalyst: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes
Alkynes: React with AF 488 azide in click chemistry to form triazole linkages
Major Products Formed
The primary product formed from the reaction of AF 488 azide with alkynes is a triazole-linked conjugate, which is highly stable and useful in various applications .
Wissenschaftliche Forschungsanwendungen
AF 488 azide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent label in various chemical assays and experiments
Biology: Employed in the labeling of biomolecules such as proteins and antibodies for imaging and detection purposes
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Wirkmechanismus
AF 488 azide exerts its effects through its fluorescent properties. The azido group allows it to participate in click chemistry reactions, forming stable triazole linkages with alkynes. This enables the dye to be conjugated to various biomolecules, facilitating their detection and imaging. The high brightness and photostability of AF 488 azide make it ideal for long-term imaging applications .
Vergleich Mit ähnlichen Verbindungen
AF 488 azide is unique due to its combination of high brightness, photostability, and pH insensitivity. Similar compounds include:
Cyanine Dyes: Such as Cyanine5 and Cyanine7, which are also used as fluorescent labels but may have different spectral properties and applications
BDP Dyes: Such as BDP FL amine, which are used for labeling but may differ in their chemical structure and reactivity
AF 488 azide stands out due to its specific absorption and emission properties, making it particularly useful in applications requiring green fluorescence .
Eigenschaften
Molekularformel |
C36H50N8O10S2 |
|---|---|
Molekulargewicht |
819.0 g/mol |
IUPAC-Name |
3-amino-9-[4-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium |
InChI |
InChI=1S/C24H20N6O10S2.2C6H15N/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(32)33)23(31)28-8-1-9-29-30-27)14-5-7-17(26)22(42(37,38)39)20(14)40-19(13)21(16)41(34,35)36;2*1-4-7(5-2)6-3/h2-7,10,25H,1,8-9,26H2,(H,28,31)(H,32,33)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3 |
InChI-Schlüssel |
KQDNBHWTKODNBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC(=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



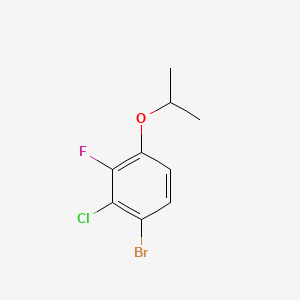
![N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine](/img/structure/B14764145.png)
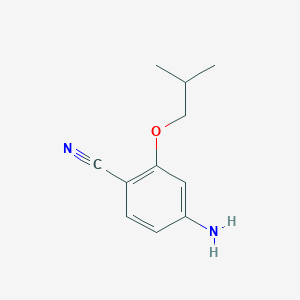
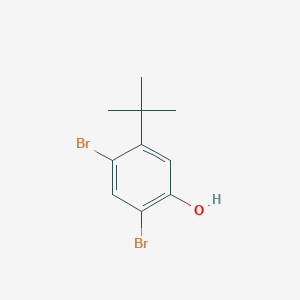
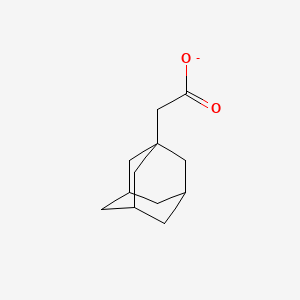
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14764177.png)
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)
